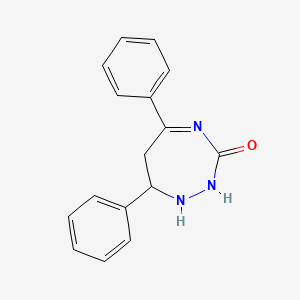
4-(Pyren-1-YL)butyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyren-1-YL)butyl prop-2-enoate is an organic compound that belongs to the family of acrylates. Acrylates are esters of acrylic acid and are known for their diverse applications in various fields due to their unique chemical properties. The compound features a pyrene moiety, which is a polycyclic aromatic hydrocarbon, attached to a butyl chain that is further connected to a prop-2-enoate group. This structure imparts unique photophysical and electronic properties to the compound, making it valuable in scientific research and industrial applications .
Vorbereitungsmethoden
The synthesis of 4-(Pyren-1-YL)butyl prop-2-enoate typically involves the esterification of acrylic acid with 4-(pyren-1-yl)butanol. This reaction is catalyzed by sulfuric acid and involves the removal of water to drive the reaction to completion. The general reaction conditions include:
Reactants: Acrylic acid and 4-(pyren-1-yl)butanol
Catalyst: Sulfuric acid
Reaction Conditions: The reaction is carried out under reflux conditions with continuous removal of water
Industrial production methods may involve similar esterification processes but on a larger scale, with optimized conditions for higher yields and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
4-(Pyren-1-YL)butyl prop-2-enoate undergoes various chemical reactions, including:
Polymerization: The vinyl group in the prop-2-enoate moiety is susceptible to polymerization, forming polyacrylates. This reaction is typically initiated by free radicals or UV light.
Oxidation: The pyrene moiety can undergo oxidation reactions, leading to the formation of pyrene quinones.
Substitution: The hydrogen atoms on the pyrene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions
Common reagents and conditions used in these reactions include:
Polymerization: Free radical initiators such as benzoyl peroxide or UV light.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids
Wissenschaftliche Forschungsanwendungen
4-(Pyren-1-YL)butyl prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polyacrylates with unique photophysical properties.
Biology: Employed in the study of DNA interactions due to its ability to intercalate between DNA bases.
Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging applications.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sensors
Wirkmechanismus
The mechanism of action of 4-(Pyren-1-YL)butyl prop-2-enoate is primarily based on its ability to interact with various molecular targets through its pyrene moiety. The pyrene group can intercalate between DNA bases, leading to changes in the DNA structure and function. Additionally, the compound’s photophysical properties allow it to act as a fluorescent probe, making it useful in imaging and diagnostic applications .
Vergleich Mit ähnlichen Verbindungen
4-(Pyren-1-YL)butyl prop-2-enoate can be compared with other similar compounds such as:
Butyl prop-2-enoate: Lacks the pyrene moiety and therefore does not possess the unique photophysical properties.
Ethyl 4-(pyren-2-yl)butanoate: Similar structure but with an ethyl ester instead of a prop-2-enoate group, leading to different reactivity and applications
The uniqueness of this compound lies in its combination of the pyrene moiety with the acrylate group, providing both photophysical properties and polymerization potential .
Eigenschaften
CAS-Nummer |
877066-81-4 |
|---|---|
Molekularformel |
C23H20O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
4-pyren-1-ylbutyl prop-2-enoate |
InChI |
InChI=1S/C23H20O2/c1-2-21(24)25-15-4-3-6-16-9-10-19-12-11-17-7-5-8-18-13-14-20(16)23(19)22(17)18/h2,5,7-14H,1,3-4,6,15H2 |
InChI-Schlüssel |
XOYPDEVOCWZGPN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B12608080.png)

![1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 6-[2-(methylamino)-2-oxoethyl]-5-oxo-, methyl ester, (4R)-](/img/structure/B12608086.png)

![6-(Furan-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608090.png)
![2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12608098.png)
![1-[2-(4-Methoxyphenyl)-1-phenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B12608114.png)

![Naphthalene, 2-[(4-bromophenyl)sulfonyl]-](/img/structure/B12608125.png)
![6-(2,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608128.png)
![Benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]-](/img/structure/B12608139.png)
![1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide](/img/structure/B12608151.png)
